molecular formula C17H32O2 B3148413 10Z-Pentadecenyl acetate CAS No. 64437-43-0

10Z-Pentadecenyl acetate

Cat. No. B3148413
CAS RN: 64437-43-0
M. Wt: 268.4 g/mol
InChI Key: YOMFMRKXKXJWJM-SREVYHEPSA-N
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Description

10Z-Pentadecenyl acetate , also known as 10-Pentadecen-1-ol, acetate, (Z)- , is a chemical compound with the molecular formula C₁₇H₃₂O₂ . It falls under the category of fatty acid acetates and is characterized by its unsaturated aliphatic chain . The compound exhibits a pleasant fruity or floral odor and is commonly found in natural sources such as plants, insects, and pheromones .


Synthesis Analysis

The synthesis of this compound involves the esterification of 10Z-Pentadecen-1-ol (an unsaturated alcohol) with acetic acid. This reaction typically occurs under acidic conditions, yielding the acetate ester. Researchers have explored various synthetic routes, including chemical and enzymatic methods, to produce this compound for both scientific and industrial purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a long hydrocarbon chain (15 carbon atoms) with a double bond at the 10th position (hence the “10Z” designation). The acetate group is attached to the terminal carbon, resulting in a linear, unsaturated ester . The cis configuration of the double bond (Z-isomer) influences its biological activity and odor profile .


Chemical Reactions Analysis

  • Esterification : Reverse esterification can regenerate the compound from its alcohol and acetic acid precursors .

Physical And Chemical Properties Analysis

  • Density : The density is around 0.86 g/cm³ .

Mechanism of Action

The biological activity of 10Z-Pentadecenyl acetate is primarily associated with its role as a pheromone . In certain insects, it acts as a sex attractant , facilitating mate recognition and mating behavior. The compound interacts with specific receptors in the insect antennae, triggering behavioral responses. Additionally, it may play a role in plant-insect interactions and communication .

properties

IUPAC Name

[(Z)-pentadec-10-enyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17(2)18/h6-7H,3-5,8-16H2,1-2H3/b7-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMFMRKXKXJWJM-SREVYHEPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCCCOC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCCCCCCCCOC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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